molecular formula C12H18N4O B12230385 N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B12230385
M. Wt: 234.30 g/mol
InChI Key: OJFJILQYTMDOIZ-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a methyl group and a pyrrolidine ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine, under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction between a suitable pyrimidine precursor and the pyrrolidine ring. This step often requires the use of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride.

    N-Methylation: The N-methylation of the pyrrolidine ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base, such as sodium hydride or potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the N-methylated pyrrolidine ring with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl group on the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic reagents such as sodium azide, sodium methoxide, and various amines can be employed under mild to moderate conditions.

Major Products:

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted derivatives at the methyl group on the pyrimidine ring.

Scientific Research Applications

Chemistry: N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is utilized as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It helps in understanding the binding affinities and mechanisms of action of various biological targets.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. It is investigated for its pharmacological properties, including its ability to modulate specific biological pathways and targets.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is employed in the synthesis of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-methyl-N-[1-(pyrimidin-4-yl)pyrrolidin-3-yl]acetamide
  • N-methyl-N-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]acetamide
  • N-methyl-N-[1-(6-ethylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

Uniqueness: N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C12H18N4O/c1-9-6-12(14-8-13-9)16-5-4-11(7-16)15(3)10(2)17/h6,8,11H,4-5,7H2,1-3H3

InChI Key

OJFJILQYTMDOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)N(C)C(=O)C

Origin of Product

United States

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